

The Core Challenge: Subtle Differences, Profound Consequences

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Compound of Interest

Compound Name: *4-bromo-3-methylpyridazine hydrobromide*

CAS No.: 2751611-27-3

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The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, offers several positions for substitution. The resulting bromo-methylpyridazine isomers can exhibit very similar physical properties, often co-eluting in chromatography and presenting nearly identical mass-to-charge ratios in basic mass spectrometry. However, these subtle structural variations can lead to drastically different interactions with biological targets. Therefore, relying on a single analytical data point is often insufficient for definitive identification.

A Multi-Pronged Approach to Isomer Differentiation

A combination of spectroscopic and analytical techniques is the most robust strategy for structural confirmation. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Tandem Mass Spectrometry (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers in solution. By probing the magnetic environments of atomic nuclei (primarily ^1H and ^{13}C), NMR provides a detailed map of molecular connectivity.^{[1][2]}

Expertise & Experience: The Causality Behind the Shifts

The key to differentiating isomers with NMR lies in interpreting the subtle variations in chemical shifts and spin-spin coupling patterns.^{[3][4]}

- **Chemical Shifts (δ):** The electronegative bromine atom strongly deshields nearby protons and carbons, causing them to resonate at a higher frequency (downfield). Conversely, the electron-donating methyl group has a shielding effect. By analyzing the chemical shifts of the ring protons, one can deduce their proximity to each substituent.
- **Coupling Constants (J):** The through-bond coupling between adjacent protons ($^3J_{HH}$) provides unequivocal evidence of which protons are neighbors. This connectivity information is crucial for piecing together the substitution pattern.
- **2D NMR:** Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide an even deeper level of certainty. A COSY spectrum visually maps out which protons are coupled to each other, while an HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation between the methyl protons and a specific ring carbon can definitively place the methyl group.^[1]

Trustworthiness: A Self-Validating System

The data from a comprehensive NMR analysis is inherently self-validating. Proton integrations must match the number of protons in a given environment, and the observed coupling patterns in 1D spectra must be consistent with the correlations seen in 2D spectra. When all data points converge to support a single isomeric structure, the confidence in the assignment is extremely high.

Experimental Protocol: Differentiating Isomers with ^1H and HMBC NMR

- **Sample Preparation:** Accurately weigh and dissolve 5-10 mg of the purified bromo-methylpyridazine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

- Data Analysis (^1H): Carefully analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to form an initial hypothesis of the substitution pattern.
- HMBC Acquisition: Acquire a 2D HMBC spectrum. This experiment is crucial for establishing long-range connectivity.
- Data Analysis (HMBC): Look for key correlations. For instance, observe the correlation between the protons of the methyl group and the ring carbons two and three bonds away. This will unambiguously link the methyl group to its point of attachment. Similarly, correlations from the ring protons to the various ring carbons will confirm the overall structure.[5]

Data Presentation: Representative ^1H NMR Data

Feature	3-bromo-6-methylpyridazine	4-bromo-3-methylpyridazine	6-bromo-3-methylpyridazine
Ring Protons	Two doublets	Two singlets (or narrow doublets)	Two doublets
Approx. CH_3 Shift (ppm)	~2.6 ppm	~2.7 ppm	~2.8 ppm
Key Differentiator	Clear ortho-coupling between H-4 and H-5.	Protons are not adjacent, showing no ortho-coupling.	Clear ortho-coupling between H-4 and H-5.

Note: Exact chemical shifts are solvent-dependent. The key is the pattern of signals and their coupling.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a sample can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[6][7][8]

Expertise & Experience: From Diffraction to Structure

This technique involves passing X-rays through a single, well-ordered crystal. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded by a detector.[7] The positions and intensities of these diffracted spots are then used to compute an electron density map of the molecule, from which the precise 3D arrangement of every atom can be determined.[6] This leaves no doubt as to the connectivity and relative positions of the bromo and methyl groups.

Trustworthiness: The Gold Standard

An X-ray crystal structure is considered the "gold standard" for molecular structure proof in chemistry and is often a requirement for publications and patent filings.[9] The quality of the structure is assessed by statistical indicators, primarily the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor (<5%) indicates a highly reliable structure.

Experimental Protocol: X-ray Structure Determination

- **Crystallization:** This is the most critical and often rate-limiting step.[8] The bromo-methylpyridazine isomer must be carefully crystallized to produce a single, defect-free crystal of suitable size (typically 0.1-0.3 mm). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with a focused beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
- **Structure Solution & Refinement:** The diffraction data is processed to solve the structure and refine the atomic positions, yielding a final, unambiguous 3D model of the molecule.

Tandem Mass Spectrometry (MS/MS): Differentiating by Fragmentation

While a standard mass spectrum will show an identical molecular weight for all regioisomers, tandem mass spectrometry (MS/MS) can distinguish them by breaking them apart and analyzing the pieces.

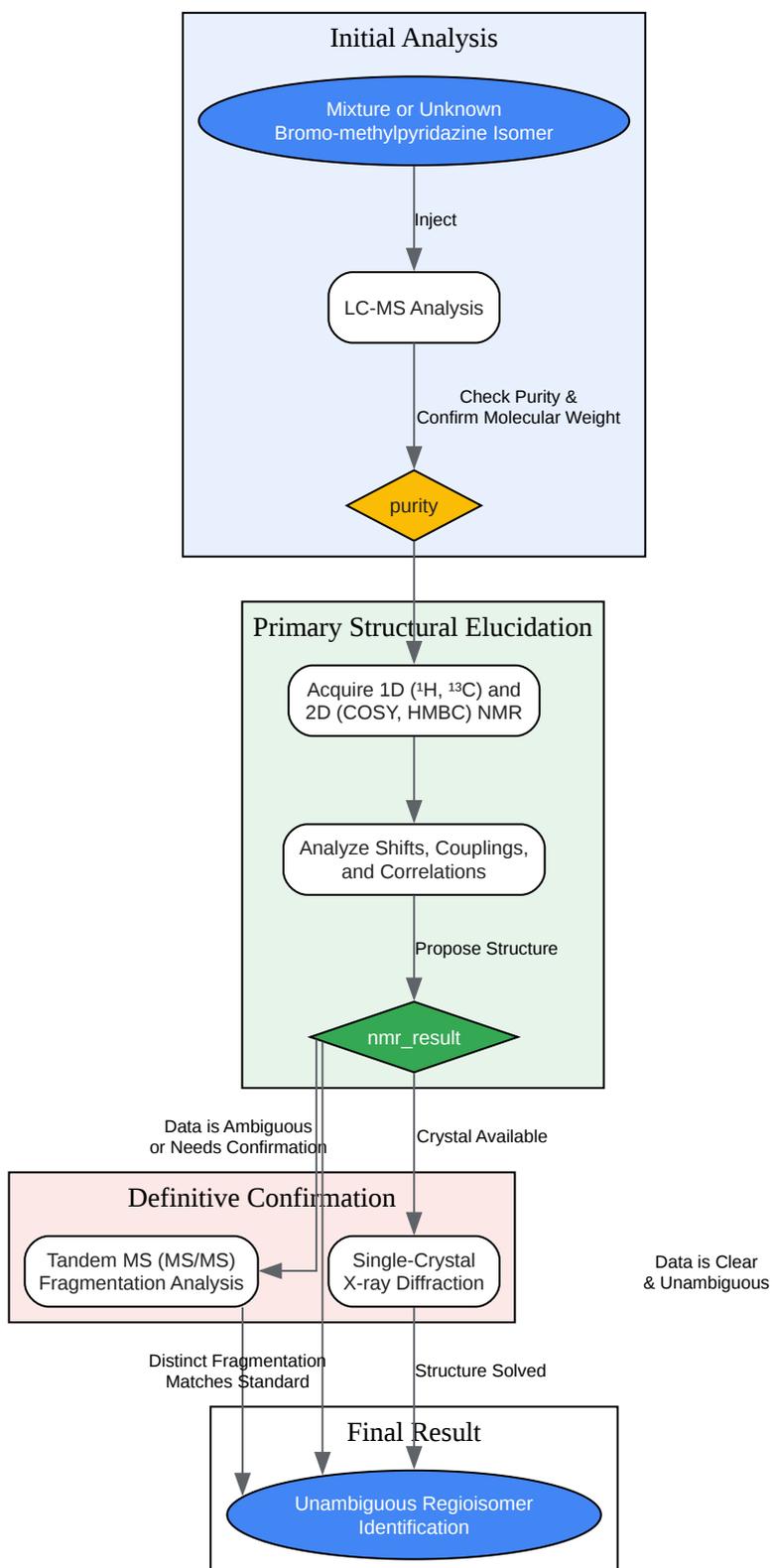
Expertise & Experience: Characteristic Fragmentation Patterns

In MS/MS, the molecular ion of the isomer is isolated, energized (typically through collision with an inert gas), and induced to fragment. The bonds that break and the resulting fragment ions are characteristic of the molecule's structure.[10][11] The positions of the bromo and methyl groups influence the stability of the pyridazine ring and the adjacent bonds, leading to distinct and reproducible fragmentation patterns for each regioisomer. For example, the loss of a bromine radical versus the loss of a methyl radical can occur at different efficiencies depending on the isomer's structure. The presence of bromine is also easily identified by its characteristic isotopic pattern (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) for every bromine-containing fragment.[12]

Trustworthiness: Reproducibility and Comparison

The fragmentation pattern of a pure compound is highly reproducible under identical experimental conditions. By comparing the MS/MS spectrum of an unknown isomer to that of a known, authenticated standard, a confident identification can be made.

Mandatory Visualization: Analytical Workflow for Isomer Identification



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Caption: A logical workflow for the unambiguous identification of bromo-methylpyridazine regioisomers.

Conclusion: A Commitment to Structural Integrity

The confident differentiation of bromo-methylpyridazine regioisomers is not merely an academic exercise; it is a foundational requirement for the progression of sound science in drug discovery and materials chemistry. While NMR spectroscopy serves as the primary tool for elucidation, its conclusions should be reinforced wherever possible. For crystalline materials, single-crystal X-ray diffraction offers an unparalleled level of certainty. In all cases, techniques like tandem mass spectrometry can provide crucial corroborating evidence. By employing this multi-faceted, logical approach, researchers can ensure the structural integrity of their compounds, leading to reliable data and accelerated discovery.

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